Alletorphinum
Overview
Description
Alletorphine, also known as N-allylnoretorphine, is an opioid analgesic belonging to the oripavine series. It is a potent analgesic with a reduced respiratory depressant action. Alletorphine was isolated by Bentley and Hardy in 1967 while examining derivatives of tetrahydrothebaine, a potent analgesic . Despite its potential, Alletorphine was never marketed .
Preparation Methods
The synthesis of Alletorphine involves several steps, starting from oripavine. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the oripavine structure.
Alkylation: Addition of an allyl group to the nitrogen atom.
Methoxylation: Introduction of a methoxy group to the structure.
The reaction conditions for these steps involve the use of specific reagents and catalysts under controlled temperature and pressure.
Chemical Reactions Analysis
Alletorphine undergoes various chemical reactions, including:
Oxidation: Alletorphine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of Alletorphine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the Alletorphine molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alletorphine has been the subject of various scientific research studies due to its potent analgesic properties. Some of its applications include:
Chemistry: Alletorphine is used as a reference compound in the study of opioid analgesics.
Biology: Research on Alletorphine helps in understanding the biological mechanisms of opioid receptors.
Mechanism of Action
Alletorphine exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in the modulation of pain and are distributed throughout the central nervous system. By binding to these receptors, Alletorphine can produce analgesic effects. Additionally, it has a weak affinity for the ORL1 nociceptin/orphanin FQ receptor .
Comparison with Similar Compounds
Alletorphine is structurally similar to other opioid analgesics such as etorphine and nalorphine. it has unique properties that distinguish it from these compounds:
Nalorphine: While nalorphine is used as an opioid antagonist, Alletorphine functions primarily as an agonist.
Other similar compounds include morphine and codeine, which share structural similarities but differ in their pharmacological profiles and clinical uses .
Properties
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQIRUUENNTOQL-PMEKXCSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029889 | |
Record name | 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23758-80-7 | |
Record name | Alletorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23758-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alletorphine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLETORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UWR086NOA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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